Potassium 1-methylcyclopropane-1-sulfonate
Overview
Description
Potassium 1-methylcyclopropane-1-sulfonate is a chemical compound with the molecular formula C4H7KO3S and a molecular weight of 174.26 g/mol. It is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1-methylcyclopropane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropane with a sulfonating agent, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-methylcyclopropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert it into different cyclopropane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, reduced cyclopropane derivatives, and substituted cyclopropane compounds.
Scientific Research Applications
Potassium 1-methylcyclopropane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various cyclopropane derivatives.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which potassium 1-methylcyclopropane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium 1-methylcyclopropane-1-sulfonate include:
Potassium cyclopropane-1-sulfonate: Lacks the methyl group on the cyclopropane ring.
Sodium 1-methylcyclopropane-1-sulfonate: Similar structure but with sodium instead of potassium.
1-Methylcyclopropane-1-sulfonic acid: The acid form without the potassium ion.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. Its potassium ion enhances its solubility and reactivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
potassium;1-methylcyclopropane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.K/c1-4(2-3-4)8(5,6)7;/h2-3H2,1H3,(H,5,6,7);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXUWQBHVHSVDT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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